1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ol
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Overview
Description
1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ol typically involves the reaction of 3-amino-1,2,4-triazole with appropriate reagents to introduce the nitro and propanol groups. One common method involves the nitration of 3-amino-1,2,4-triazole followed by the reaction with propylene oxide under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The triazole ring can interact with biological receptors through hydrogen bonding and dipole interactions, influencing various cellular processes .
Comparison with Similar Compounds
1-(5-amino-3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ol can be compared with other similar compounds, such as:
5-amino-3-nitro-1,2,4-triazole: Similar in structure but lacks the propanol group, making it less versatile in certain applications.
3-nitro-1-trinitromethyl-1,2,4-triazole: Contains additional nitro groups, making it more energetic but also more sensitive.
1,2,4-triazole-3-carbohydrazide: Contains a carbohydrazide group, offering different reactivity and applications. The uniqueness of this compound lies in its combination of functional groups, providing a balance of stability, reactivity, and versatility.
Properties
Molecular Formula |
C5H9N5O3 |
---|---|
Molecular Weight |
187.16 g/mol |
IUPAC Name |
1-(5-amino-3-nitro-1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C5H9N5O3/c1-3(11)2-9-4(6)7-5(8-9)10(12)13/h3,11H,2H2,1H3,(H2,6,7,8) |
InChI Key |
VFDFGKWTXPZWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=NC(=N1)[N+](=O)[O-])N)O |
solubility |
24.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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